molecular formula C9H15ClN2O2 B3088375 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride CAS No. 1185293-54-2

3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride

Cat. No. B3088375
CAS RN: 1185293-54-2
M. Wt: 218.68 g/mol
InChI Key: YLXSCMOWXVRHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Ethyl-imidazol-1-yl)-propionic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H12N2O2•HCl and a molecular weight of 204.66 .


Molecular Structure Analysis

The molecular structure of “3-(2-Ethyl-imidazol-1-yl)-propionic acid hydrochloride” consists of an imidazole ring attached to a propionic acid group via an ethyl linker . The hydrochloride indicates that it is a salt form of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.66 . Other physical and chemical properties such as boiling point, melting point, and vapor pressure are not available in the sources I found.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-ethylimidazol-1-yl)-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)6-7(2)9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXSCMOWXVRHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185293-54-2
Record name 1H-Imidazole-1-propanoic acid, 2-ethyl-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
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3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
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3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
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3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
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3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
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3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride

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